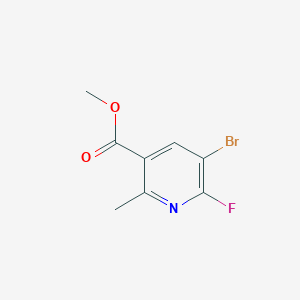

甲基-5-溴-6-氟-2-甲基吡啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate” is a chemical compound that is an important intermediate in organic synthesis . It has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of 2-Bromo-5-fluoro-6-methylpyridine . It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . Its synthesis from various methods have been reported .Molecular Structure Analysis

The molecular formula of this compound is C7H5BrFNO2 . The InChI code is 1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 . The molecular weight is 234.02 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 234.02 . It is a solid at room temperature . The storage temperature is ambient .科学研究应用

高效合成技术

涉及 5-溴-6-氟-2-甲基吡啶-3-羧酸甲酯的研究的一个重要重点在于开发相关化合物的有效合成技术。例如,Hirokawa 等人。(2000) 详细介绍了一种用作多巴胺和血清素受体拮抗剂的羧酸部分的有效合成路线,突出了合成复杂分子以用于制药的工艺进步 (Hirokawa, Horikawa, & Kato, 2000)。同样,Charbonnière、Weibel 和 Ziessel (2001) 描述了从结构相关的联吡啶结构单元开始合成一齿、双齿和三齿配体的过程,强调了此类化合物在为金属阳离子络合创造复杂配体方面的多功能性 (Charbonnière, Weibel, & Ziessel, 2001)。

电催化应用

在绿色化学和可持续工艺领域,氨基溴吡啶与 CO2 的电催化羧化代表了一个新的应用领域。冯等人。(2010) 研究了 2-氨基-5-溴吡啶与 CO2 的电催化羧化,产生了 6-氨基烟酸,展示了在碳捕获和利用策略中使用此类化合物的潜力 (Feng, Huang, Liu, & Wang, 2010)。

抗菌剂开发

研究还扩展到具有抗菌性能的氟萘啶的合成。Bouzard 等人。(1992) 合成了一系列取代的萘啶羧酸,证明了 5-溴-6-氟-2-甲基吡啶-3-羧酸甲酯中存在的结构基序对于开发新的抗菌剂的重要性 (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992)。

先进材料合成

在材料科学中,用于金属络合的复杂有机骨架和配体的合成突出了另一个应用领域。例如,由 Calhelha 和 Queiroz (2010) 详细描述的通过钯催化的偶联反应合成的噻吩并[3,2-b]吡啶衍生物展示了此类卤代吡啶在合成具有潜在电子或光子应用的材料中的效用 (Calhelha & Queiroz, 2010)。

安全和危害

作用机制

Target of Action

Similar compounds have been used in the synthesis of biologically active compounds for the treatment of various disorders

Mode of Action

It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties could influence the compound’s interaction with its targets.

Biochemical Pathways

Fluoropyridines are known to be involved in the synthesis of biologically active compounds . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The presence of fluorine in the compound could potentially enhance its bioavailability, as fluorine atoms are often incorporated into lead structures to improve physical, biological, and environmental properties .

Result of Action

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the compound’s effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment.

属性

IUPAC Name |

methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXFAFALKVKISL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C(=O)OC)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride](/img/structure/B2685549.png)

![2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2685555.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2685559.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2685560.png)

![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685564.png)